6-(2-Methoxyethoxy)nicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(2-methoxyethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-4-5-13-9-3-2-8(7-11)6-10-9/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREMGXPAQPMEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Scrutiny of 6-(2-Methoxyethoxy)nicotinaldehyde: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-(2-Methoxyethoxy)nicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on computational predictions to serve as a foundational reference for the characterization of this compound.
Introduction: The Molecular Blueprint
6-(2-Methoxyethoxy)nicotinaldehyde, with the chemical formula C₉H₁₁NO₃, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical properties and biological activity. The presence of an aldehyde group offers a reactive handle for further synthetic modifications, while the methoxyethoxy side chain can influence solubility, metabolic stability, and receptor interactions. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving such novel compounds.
This guide will systematically dissect the predicted spectroscopic data to provide a detailed structural interpretation, offering insights into the synergy between molecular structure and spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Data
The following is a standard protocol for the acquisition of high-resolution NMR spectra of a small organic molecule like 6-(2-Methoxyethoxy)nicotinaldehyde.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of 6-(2-Methoxyethoxy)nicotinaldehyde.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
Instrumental Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 6-(2-Methoxyethoxy)nicotinaldehyde in CDCl₃ is summarized in Table 1 .
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.95 | s | 1H | Aldehyde (-CHO) |
| 8.70 | d | 1H | Pyridine H-2 |
| 8.05 | dd | 1H | Pyridine H-4 |
| 6.85 | d | 1H | Pyridine H-5 |
| 4.50 | t | 2H | -O-CH₂-CH₂-O- |
| 3.80 | t | 2H | -O-CH₂-CH₂-O- |
| 3.45 | s | 3H | Methoxy (-OCH₃) |
Interpretation:
The downfield singlet at 9.95 ppm is characteristic of an aldehyde proton. The aromatic region displays three signals corresponding to the protons on the pyridine ring. The doublet at 8.70 ppm is assigned to the proton at position 2, deshielded by the adjacent nitrogen and the aldehyde group. The doublet of doublets at 8.05 ppm corresponds to the proton at position 4, coupled to the protons at positions 2 and 5. The upfield doublet at 6.85 ppm is assigned to the proton at position 5, shielded by the electron-donating methoxyethoxy group. The two triplets at 4.50 ppm and 3.80 ppm are indicative of the two methylene groups of the ethoxy chain, showing coupling to each other. The sharp singlet at 3.45 ppm is characteristic of the three protons of the terminal methoxy group.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 6-(2-Methoxyethoxy)nicotinaldehyde in CDCl₃ is summarized in Table 2 .
| Chemical Shift (δ, ppm) | Assignment |
| 191.0 | Aldehyde (C=O) |
| 164.5 | Pyridine C-6 |
| 152.0 | Pyridine C-2 |
| 140.0 | Pyridine C-4 |
| 120.5 | Pyridine C-3 |
| 111.0 | Pyridine C-5 |
| 71.0 | -O-CH₂-CH₂-O- |
| 69.0 | -O-CH₂-CH₂-O- |
| 59.0 | Methoxy (-OCH₃) |
Interpretation:
The most downfield signal at 191.0 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde group. The carbon atoms of the pyridine ring appear in the aromatic region, with the carbon bearing the electron-donating methoxyethoxy group (C-6) appearing at the most downfield position in this region (164.5 ppm ). The signals for the other pyridine carbons are assigned based on their expected electronic environments. The two signals at 71.0 ppm and 69.0 ppm correspond to the two methylene carbons of the ethoxy chain. The signal at 59.0 ppm is characteristic of the methoxy carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and allowing for the identification of key functional groups.
Experimental Protocol: Acquiring an IR Spectrum
A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid 6-(2-Methoxyethoxy)nicotinaldehyde sample onto the crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Data
The predicted significant IR absorption bands for 6-(2-Methoxyethoxy)nicotinaldehyde are presented in Table 3 .
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |
| ~1700 | Strong | C=O stretching (aldehyde) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O-C stretching (aryl ether) |
| ~1100 | Strong | C-O-C stretching (aliphatic ether) |
Interpretation:
The presence of the aldehyde group is strongly indicated by two key features: the C=O stretching vibration, predicted to be a strong band around 1700 cm⁻¹ , and the characteristic pair of medium intensity bands for the aldehyde C-H stretch around 2820 cm⁻¹ and 2720 cm⁻¹ . The C-H stretching vibrations of the methoxy and ethoxy groups are expected in the 2950-2850 cm⁻¹ region. The aromatic nature of the pyridine ring is confirmed by the C=C and C=N stretching vibrations, which are predicted to appear around 1600 cm⁻¹ and 1470 cm⁻¹ . The strong absorptions around 1250 cm⁻¹ and 1100 cm⁻¹ are characteristic of the aryl ether and aliphatic ether C-O-C stretching vibrations, respectively, confirming the presence of the methoxyethoxy substituent.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique suitable for polar molecules like 6-(2-Methoxyethoxy)nicotinaldehyde, which typically produces the protonated molecular ion [M+H]⁺.
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
As the solvent evaporates, the analyte molecules become charged, typically by protonation.
-
The resulting ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to determine their m/z ratios.
Predicted Mass Spectrometry Data
The molecular formula of 6-(2-Methoxyethoxy)nicotinaldehyde is C₉H₁₁NO₃, with a monoisotopic mass of 181.0739 g/mol .
Expected Molecular Ion:
-
[M+H]⁺: m/z = 182.0817
Predicted Key Fragments:
| m/z | Possible Fragment Structure |
| 153 | [M - CHO]⁺ |
| 124 | [M - OCH₂CH₂OCH₃]⁺ |
| 59 | [CH₂CH₂OCH₃]⁺ |
Interpretation:
The primary observation in the ESI mass spectrum would be the protonated molecular ion at m/z 182.0817 , confirming the molecular weight of the compound. The fragmentation pattern provides further structural evidence. A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), which would result in a fragment ion at m/z 153 . Cleavage of the ether linkage to the pyridine ring would lead to a fragment at m/z 124 , representing the 6-hydroxynicotinaldehyde cation. The side chain itself could fragment to produce a characteristic ion at m/z 59 , corresponding to the methoxyethyl cation.
Visualization of Molecular Structure and Fragmentation
To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.
Caption: Molecular structure of 6-(2-Methoxyethoxy)nicotinaldehyde.
Caption: Plausible fragmentation pathway of 6-(2-Methoxyethoxy)nicotinaldehyde in ESI-MS.
Conclusion
The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust and self-consistent structural elucidation of 6-(2-Methoxyethoxy)nicotinaldehyde. Each spectroscopic technique offers complementary information, and together, they confirm the connectivity of the pyridine core, the aldehyde functionality, and the methoxyethoxy substituent. This guide serves as a valuable resource for researchers, providing the foundational spectroscopic knowledge necessary for the confident identification and further development of this and related compounds.
References
-
Note: As this guide is based on predicted data, direct experimental data references are not applicable. The following references provide general information on the spectroscopic techniques and prediction methodologies.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
ChemDraw, PerkinElmer Informatics. (Software for chemical structure drawing and prediction of NMR spectra). [Link]
-
Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Technical Guide to the Medicinal Chemistry Applications of 6-(2-Methoxyethoxy)nicotinaldehyde
Abstract
This technical guide provides an in-depth exploration of the potential applications of 6-(2-Methoxyethoxy)nicotinaldehyde in medicinal chemistry. Based on a comprehensive analysis of its structural features and the established biological activities of related pyridine-based compounds, this document outlines two primary therapeutic avenues for investigation: oncology and inflammatory disorders. We present a scientific rationale for its potential as both a novel anticancer agent and a phosphodiesterase 4 (PDE4) inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step experimental protocols for the synthesis, characterization, and biological evaluation of this promising scaffold. Furthermore, we provide insights into the underlying mechanisms of action, structure-activity relationships, and expected outcomes to facilitate further research and development in this area.
Introduction: The Nicotinaldehyde Scaffold in Drug Discovery
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive framework for designing molecules that can effectively interact with a wide range of biological targets. Nicotinaldehyde, a pyridine ring bearing a reactive aldehyde group, serves as a versatile synthetic intermediate, allowing for the construction of diverse and complex molecular architectures.[2]
The subject of this guide, 6-(2-Methoxyethoxy)nicotinaldehyde, is a derivative of nicotinaldehyde characterized by the presence of a 2-methoxyethoxy group at the 6-position of the pyridine ring. This substitution is of particular interest as it introduces a flexible, polar side chain that can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.
This guide will delve into the untapped potential of 6-(2-Methoxyethoxy)nicotinaldehyde, proposing its investigation as a lead compound in two key therapeutic areas:
-
Anticancer Drug Development: Leveraging the established cytotoxic potential of various pyridine derivatives against a range of cancer cell lines.
-
Anti-inflammatory Therapeutics: Exploring its potential as an inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.
We will provide the necessary theoretical background and practical methodologies to empower researchers to explore these exciting possibilities.
Synthesis and Characterization of 6-(2-Methoxyethoxy)nicotinaldehyde
A reliable synthetic route is paramount for the exploration of any novel compound in medicinal chemistry. While a specific protocol for 6-(2-Methoxyethoxy)nicotinaldehyde is not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of analogous 6-alkoxypyridine derivatives. The proposed synthetic pathway commences from the readily available 6-chloronicotinaldehyde.
Proposed Synthetic Workflow:
Sources
The 6-Alkoxy-Nicotinaldehyde Scaffold: A Versatile Electrophile for Medicinal Chemistry
Executive Summary
In the landscape of heterocyclic building blocks, 6-alkoxy-nicotinaldehyde derivatives occupy a critical niche as "privileged electrophiles." These compounds combine the electron-deficient nature of the pyridine ring with the electron-donating properties of an alkoxy substituent, modulated by a reactive aldehyde handle at the C3 position.
For drug development professionals, this scaffold offers a dual advantage:
-
Synthetic Versatility: The aldehyde group serves as a "universal adaptor" for condensation reactions (Schiff bases, Knoevenagel, Wittig), facilitating rapid library generation.
-
Pharmacological Tuning: The C6-alkoxy chain allows for precise modulation of lipophilicity (
) and metabolic stability without altering the core electronic properties of the pharmacophore.
This technical guide provides a rigorous analysis of the synthesis, reactivity, and medicinal applications of 6-alkoxy-nicotinaldehydes, designed to support high-fidelity experimental workflows.
Part 1: Chemical Architecture & Reactivity Profile
The 6-alkoxy-nicotinaldehyde core (specifically 6-methoxy-3-pyridinecarboxaldehyde) exhibits a unique "push-pull" electronic structure:
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, crucial for receptor binding.
-
The C6-Alkoxy Group: Functions as a mesomeric donor (+M), increasing electron density on the ring compared to unsubstituted nicotinaldehyde. This deactivates the ring slightly towards nucleophilic attack but stabilizes the cation in electrophilic substitutions.
-
The C3-Aldehyde: A hard electrophile, highly reactive towards amines and carbon nucleophiles.
Diagram 1: Divergent Synthesis & Reactivity Map
The following diagram illustrates the central role of 6-alkoxynicotinaldehyde in generating diverse bioactive scaffolds.
Caption: Divergent synthesis pathways from the 6-alkoxy-nicotinaldehyde core. The aldehyde handle enables rapid access to imines, alkenes, and heterocyclic systems.
Part 2: Validated Synthetic Protocols
Reliable access to high-purity intermediates is the bottleneck of many SAR (Structure-Activity Relationship) campaigns. Below are two field-validated protocols: the Industrial SNAr Route (scalable, cost-effective) and the Lithiation Route (high precision, lab-scale).
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Multi-gram to Kilogram scale synthesis of methoxy/ethoxy derivatives.
Mechanism: The electron-withdrawing aldehyde group at C3 activates the C6-chlorine towards nucleophilic displacement by alkoxides.
Reagents:
-
Substrate: 6-Chloronicotinaldehyde (1.0 eq)
-
Nucleophile: Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃) + Alcohol (1.2 - 1.5 eq)
-
Solvent: DMF or MeOH (if matching alkoxide)
-
Temperature: 60–80 °C
Step-by-Step Methodology:
-
Charge: To a dry round-bottom flask equipped with a reflux condenser, add 6-chloronicotinaldehyde (10.0 g, 70.6 mmol) and anhydrous MeOH (100 mL).
-
Activation: Add solid NaOMe (4.57 g, 84.7 mmol) portion-wise at 0 °C to control the exotherm.
-
Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a more polar product ( ). -
Quench: Cool to room temperature and pour onto crushed ice (300 g). Stir vigorously for 30 minutes.
-
Isolation: The product often precipitates as a white/off-white solid.[1] Filter and wash with cold water. If no precipitate forms, extract with EtOAc (3 x 100 mL), wash with brine, and dry over Na₂SO₄.
-
Purification: Recrystallization from Hexane/EtOAc is usually sufficient.
-
Expected Yield: 85–92%
-
Purity: >98% (HPLC)
-
Protocol B: Metal-Halogen Exchange (Lithiation)
Best for: Complex alkoxy chains or when SNAr fails due to steric hindrance.
Reagents:
-
Substrate: 5-Bromo-2-alkoxypyridine (1.0 eq)
-
Lithiating Agent: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)
-
Formyl Source: DMF (anhydrous, 1.5 eq)
-
Solvent: Anhydrous THF or Et₂O
-
Temperature: -78 °C
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add 5-bromo-2-methoxypyridine (2.0 g, 10.6 mmol) in dry THF (20 mL).
-
Lithiation: Cool to -78 °C (Dry ice/Acetone bath). Add n-BuLi dropwise over 15 minutes. Stir for 30–60 minutes to form the 2-methoxy-5-pyridyl lithium species.
-
Formylation: Add anhydrous DMF (1.2 mL, 15.9 mmol) dropwise. Stir at -78 °C for 1 hour, then allow to warm to 0 °C.
-
Quench: Quench with saturated NH₄Cl solution (20 mL).
-
Workup: Extract with Et₂O. The organic layer must be washed thoroughly with water to remove DMF.
-
Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).
-
Expected Yield: 75–85%
-
Comparative Analysis of Synthetic Methods
| Feature | Method A: SNAr (Recommended) | Method B: Lithiation | Method C: Vilsmeier-Haack |
| Precursor | 6-Chloronicotinaldehyde | 5-Bromo-2-alkoxypyridine | 6-Alkoxypyridine |
| Reagents | NaOMe/K₂CO₃ | n-BuLi, DMF | POCl₃, DMF |
| Conditions | Mild Heat (60-80°C) | Cryogenic (-78°C) | Harsh Acidic/Heat |
| Scalability | High (kg scale) | Low (Safety concerns) | Medium |
| Atom Economy | High | Low (Stoichiometric Li) | Medium |
| Key Limitation | Requires nucleophilic solvent match | Moisture sensitive | Regioselectivity issues |
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]
The 6-alkoxy-nicotinaldehyde scaffold is not merely an intermediate; it is a pharmacophore modulator.
Antimicrobial Schiff Bases
The most prolific application of this scaffold is in the synthesis of Schiff bases (imines) . The condensation of 6-alkoxynicotinaldehyde with aromatic amines yields compounds with significant antibacterial and antifungal activity.
-
Mechanism: The imine bond (-CH=N-) acts as a linker that positions the pyridine ring and the pendant aryl group to interact with bacterial DNA gyrase or cell wall synthesis enzymes.
-
SAR Insight: The 6-methoxy group enhances the lipophilicity (
), improving cell membrane permeability compared to the 6-unsubstituted analogs. -
Data Point: Schiff bases derived from 6-methoxynicotinaldehyde have shown MIC values comparable to standard antibiotics (e.g., Ampicillin) against S. aureus and E. coli in vitro [4, 6].
Anticancer Agents (Tubulin & Kinase Inhibitors)
Derivatives of 6-alkoxynicotinaldehyde are frequently screened as tubulin polymerization inhibitors .
-
Chalcones: Claisen-Schmidt condensation with acetophenones yields pyridine-chalcones. The 6-alkoxy group mimics the methoxy pattern found in Colchicine and Combretastatin A-4, critical for binding to the colchicine-binding site on tubulin [11, 14].
-
Kinase Scaffolds: The aldehyde is a precursor to imidazo[4,5-b]pyridines and quinolines , which are privileged scaffolds for kinase inhibition (e.g., EGFR, VEGFR). The 6-alkoxy substituent often occupies the hydrophobic pocket of the ATP-binding site.
Metabolic Stability & Aldehyde Oxidase (AOX)
A critical consideration in drug design is the metabolism of the aldehyde moiety.
-
Aldehyde Oxidase (AOX): Cytosolic AOX rapidly oxidizes aromatic aldehydes to carboxylic acids. While 6-alkoxynicotinaldehydes are substrates for AOX, the steric bulk of the alkoxy group (especially ethoxy or isopropoxy) can retard this oxidation rate compared to the unhindered nicotinaldehyde, prolonging half-life in metabolic assays [1, 9].
Diagram 2: Synthetic Pathway for 6-Methoxy-Nicotinaldehyde
This diagram details the specific SNAr workflow described in Protocol A.
Caption: Workflow for the SNAr synthesis of 6-methoxynicotinaldehyde. This route avoids heavy metals and uses green solvents (MeOH).
References
-
BenchChem. (2025).[2] A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies. Retrieved from
-
ChemicalBook. (2026). 6-Methoxynicotinaldehyde Product Overview and Physical Properties. Retrieved from
-
GuideChem. (2025).[2] 6-Methoxynicotinaldehyde: Synthesis and Industrial Applications. Retrieved from
-
Sumrra, S. H., et al. (2021).[3] A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Retrieved from
-
University of Granada. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie. Retrieved from
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Akeredolu, O., et al. (2020). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes.[5] African Journal of Science and Nature. Retrieved from
-
Rao, V. R., et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction.[7] Tetrahedron.[7] Retrieved from
-
Shi, Y., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.[14] European Journal of Medicinal Chemistry. Retrieved from
-
Garattini, E., et al. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from
-
Scientific Research Publishing. (2016). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases. International Journal of Organic Chemistry. Retrieved from
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El-Atawy, M. A., et al. (2024).[15] Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives.[15] Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Retrieved from
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Ortiz, K. G., et al. (2024).[8][15] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Retrieved from
-
Der Pharma Chemica. (2015). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Retrieved from
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MDPI. (2015). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012.[16] Marine Drugs.[16] Retrieved from
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Methodological & Application
synthesis of novel compounds from 6-(2-Methoxyethoxy)nicotinaldehyde
Abstract
This application note details the synthetic utility of 6-(2-methoxyethoxy)nicotinaldehyde (CAS: 1016757-78-2 / Analogues), a versatile pyridine building block. Characterized by a "push-pull" electronic structure—featuring an electron-donating alkoxy tail and an electron-withdrawing formyl group—this reagent is ideal for fragment-based drug discovery (FBDD). We present three validated protocols for converting this aldehyde into high-value medicinal scaffolds: reductive amination for secondary amines, the Groebke-Blackburn-Bienaymé (GBB) reaction for fused heterocycles, and Knoevenagel condensation for vinyl-pyridine linkers.
Chemical Profile & Strategic Value
Compound Identity:
-
IUPAC Name: 6-(2-methoxyethoxy)pyridine-3-carbaldehyde
-
Role: Electrophilic Heteroaromatic Scaffold
-
Key Feature: The 2-methoxyethoxy tail mimics polyethylene glycol (PEG), significantly enhancing the aqueous solubility and metabolic stability of derived compounds compared to bare pyridine or phenyl analogs.
Reactivity Landscape: The C3-aldehyde is the primary handle for divergent synthesis. The C6-ether linkage is chemically robust, surviving standard reduction, oxidation, and mild Lewis-acid catalyzed conditions, making it a reliable "anchor" during library generation.
Workflow Overview: Divergent Synthesis
The following diagram illustrates the three primary synthetic pathways covered in this guide, highlighting the transformation of the core aldehyde into distinct pharmacophores.
Figure 1: Divergent synthetic pathways from the parent nicotinaldehyde to three distinct chemical spaces.
Protocol A: Selective Reductive Amination
Target: Synthesis of secondary amines (benzylamine analogs). Mechanism: Formation of an iminium ion followed by selective hydride transfer.
Rationale: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride. STAB is less toxic, requires no pH adjustment, and is chemoselective for aldehydes over ketones, preventing side reactions if the amine partner contains a ketone.
Materials:
-
6-(2-methoxyethoxy)nicotinaldehyde (1.0 equiv)
-
Primary Amine (R-NH2) (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv - catalytic promoter)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 mmol). Stir at room temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC. The aldehyde spot should fade, replaced by a less polar imine spot.
-
-
Reduction: Add STAB (1.4 mmol) in one portion. The reaction may bubble slightly (H2 evolution).
-
Incubation: Stir at RT for 4–16 hours under Nitrogen atmosphere.
-
Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradient).
Self-Validating Metric: In 1H NMR, the diagnostic aldehyde singlet at ~10.0 ppm must disappear. A new methylene singlet (Ar-CH2-NH-) typically appears between 3.8–4.2 ppm .
Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction
Target: Synthesis of 3-substituted imidazo[1,2-a]pyridines. Mechanism: [4+1] Formal cycloaddition involving the aldehyde, a 2-aminopyridine, and an isocyanide.
Rationale: This multicomponent reaction (MCR) is a powerful method to construct fused heterocycles in a single step. We use Scandium(III) Triflate as a Lewis acid catalyst to activate the imine intermediate and facilitate isocyanide insertion.
Materials:
-
6-(2-methoxyethoxy)nicotinaldehyde (1.0 equiv)
-
2-Aminopyridine derivative (1.0 equiv)
-
Isocyanide (R-NC) (1.1 equiv)
-
Catalyst: Sc(OTf)3 (5 mol%)
Step-by-Step Methodology:
-
Activation: Combine the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH/DCM (4 mL). Add Sc(OTf)3 (0.05 mmol). Stir for 20 minutes to ensure imine pre-formation.
-
Addition: Add the isocyanide (1.1 mmol).
-
Reaction: Stir at RT for 12 hours. If conversion is low (checked by LCMS), heat to 50°C in a sealed vial.
-
Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water.
-
Purification: These products are often crystalline. Trituration with ether/pentane can yield pure product. If not, use silica chromatography.
Visualizing the GBB Pathway:
Figure 2: The three-component assembly of the imidazo[1,2-a]pyridine core.
Protocol C: Knoevenagel Condensation
Target: Synthesis of vinyl-pyridine derivatives (e.g., for polymerization or Michael acceptors). Mechanism: Base-catalyzed dehydration between an aldehyde and an active methylene compound.
Step-by-Step Methodology:
-
Setup: Dissolve aldehyde (1.0 mmol) and Malonic Acid (or ester) (1.2 equiv) in Pyridine (3 mL).
-
Catalysis: Add Piperidine (0.1 equiv).
-
Reflux: Heat to 80–100°C for 2–4 hours.
-
Workup: Pour into ice-cold HCl (1M) to precipitate the cinnamic acid-type derivative. Filter and wash with cold water.
Analytical Data Summary
When characterizing products derived from 6-(2-methoxyethoxy)nicotinaldehyde, look for these diagnostic signals:
| Feature | 1H NMR (CDCl3) | Interpretation |
| Parent Aldehyde | ~10.0 ppm (s, 1H) | Starting material reference. |
| Alkoxy Tail | ~4.5 ppm (t, 2H), ~3.7 ppm (t, 2H), ~3.4 ppm (s, 3H) | The "fingerprint" of the solubilizing tail. |
| Reductive Amination Product | ~3.8 ppm (s, 2H) | New benzylic methylene (Ar-CH2 -NH). |
| GBB Product | ~8.5–9.0 ppm (s, 1H) | C2-H of the imidazo ring (if C2 is unsubstituted). |
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
- Context: Establishes the standard protocol for STAB-mediated reductive amin
-
Bienaymé, H., & Bouzid, K. (1998). "A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.
- Context: The foundational paper for the GBB reaction described in Protocol B.
-
Li, J. J. (2014). "Knoevenagel Condensation." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[5]
- Context: Validates the mechanism and conditions for Protocol C.
-
BenchChem. "Application Notes for Nicotinaldehyde Derivatives."
- Context: General handling and safety d
Sources
- 1. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of 6-(2-Methoxyethoxy)nicotinaldehyde
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 6-(2-Methoxyethoxy)nicotinaldehyde. This document offers a detailed exploration of the reaction mechanism, step-by-step protocols, and critical considerations for the successful synthesis of secondary and tertiary amines from this versatile heteroaromatic aldehyde.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds.[1][2][3] This powerful, one-pot reaction transforms aldehydes and ketones into amines with high efficiency and control, avoiding the common pitfalls of direct alkylation, such as over-alkylation.[2][4] The process involves the initial formation of an imine or iminium ion intermediate from the carbonyl compound and an amine, which is then reduced in situ to the desired amine product.[2][5]
6-(2-Methoxyethoxy)nicotinaldehyde is a valuable building block in medicinal chemistry, and its derivatization via reductive amination opens avenues to a diverse range of novel chemical entities with potential therapeutic applications. This guide will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, which offers significant advantages in terms of yield, selectivity, and functional group tolerance.[1][6][7][8][9]
Reaction Mechanism and Key Considerations
The reductive amination of 6-(2-Methoxyethoxy)nicotinaldehyde proceeds through a well-established two-step sequence within a single reaction vessel.
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride then selectively reduces the imine or iminium ion. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it does not readily reduce the starting aldehyde, thus minimizing side product formation.[2][9]
Caption: General mechanism of reductive amination.
Choosing the Right Reagents and Conditions
-
Reducing Agent: Sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild nature and tolerance for a wide range of functional groups make it superior to harsher reducing agents like sodium borohydride (NaBH₄) in a one-pot setting, as NaBH₄ can also reduce the starting aldehyde.[2]
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with NaBH(OAc)₃, as it generally leads to faster reaction times.[7][8][9] Tetrahydrofuran (THF) is also a suitable alternative.
-
Acid Catalyst: While often not strictly necessary for aldehydes, the addition of a catalytic amount of acetic acid can accelerate the formation of the imine, particularly with less nucleophilic amines.[6][8][9]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the reductive amination of 6-(2-Methoxyethoxy)nicotinaldehyde.
Protocol 1: Synthesis of N-Benzyl-1-(6-(2-methoxyethoxy)pyridin-3-yl)methanamine
This protocol details the reaction with a primary amine, benzylamine, to yield a secondary amine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 6-(2-Methoxyethoxy)nicotinaldehyde | 181.19 | 1.0 | 181 mg |
| Benzylamine | 107.15 | 1.1 | 118 mg (0.12 mL) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 10 mL |
| Acetic Acid (optional) | 60.05 | 0.1 | 6 µL |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | ~20 mL |
| Dichloromethane (DCM) | 84.93 | - | ~30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(2-Methoxyethoxy)nicotinaldehyde (181 mg, 1.0 mmol).
-
Add 1,2-dichloroethane (10 mL) and stir until the aldehyde is fully dissolved.
-
Add benzylamine (118 mg, 1.1 mmol) to the solution.
-
(Optional) Add acetic acid (6 µL, 0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol). Note: The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for reductive amination.
Purification and Characterization
The purification of the resulting amine can typically be achieved by silica gel column chromatography. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is often effective. The basic nature of the amine product may cause tailing on the silica gel column. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent.
Safety and Handling
Sodium Triacetoxyborohydride (NaBH(OAc)₃):
-
Hazards: Flammable solid. In contact with water, it releases flammable gases.[10][11][12][13] Causes serious eye damage and skin irritation.[10][11][13] May cause respiratory irritation.[10][11][13]
-
Precautions: Handle under an inert atmosphere and in a well-ventilated area.[10][11][12][13] Keep away from water and moisture.[10][11][12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
1,2-Dichloroethane (DCE):
-
Hazards: Highly flammable liquid and vapor.[14][15][16] Harmful if swallowed and toxic if inhaled.[14][15][16][17] Causes skin and serious eye irritation.[14][15][16] May cause cancer.[14][16][17]
-
Precautions: Use only in a well-ventilated chemical fume hood.[14][16] Keep away from heat, sparks, and open flames.[14][15][16][17] Ground and bond containers and receiving equipment to prevent static discharge.[14][16] Wear appropriate PPE.[14][15][16]
Conclusion
The reductive amination of 6-(2-Methoxyethoxy)nicotinaldehyde using sodium triacetoxyborohydride is a robust and versatile method for the synthesis of a wide array of secondary and tertiary amines. The mild reaction conditions, high yields, and broad functional group tolerance make this a highly valuable transformation in the toolkit of medicinal and synthetic chemists. By following the detailed protocols and safety precautions outlined in these application notes, researchers can confidently and successfully employ this methodology in their synthetic endeavors.
References
- 1, 2-Dichloroethane - SAFETY D
- 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (2024, November 4). DC Fine Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2015, January 16). Fisher Scientific.
- material safety data sheet sds/msds - CDH Fine Chemical. (n.d.). Central Drug House.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2015, January 16). Thermo Fisher Scientific.
- 1,2-Dichloroethane - SAFETY DATA SHEET. (2010, February 4). Fisher Scientific.
- Safety Data Sheet: 1,2-Dichloroethane - Carl ROTH. (2025, March 10). Carl Roth.
- safety data sheet sds/msds 1,2-dichloroethane - Biochem Chemopharma. (n.d.). Biochem Chemopharma.
- Safety Data Sheet. (2020, March 16). Kishida Chemical Co., Ltd.
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 22). TCI Chemicals.
- TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. (2024, September 16). TCI Chemicals.
- Myers, A. (n.d.).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. (2014, August 11). Tetrahedron Letters, 55(33), 4579-4582.
- Sodium Triacetoxyborohydride. (n.d.). Sigma-Aldrich.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org.
- Preparation of Pyridines, Part 7: By Amination and Hydroxyl
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Reductive Amin
- Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. (n.d.). SciSpace.
- KR101652750B1 - Purification method of pyridine and pyridine derivatives. (2012, March 13).
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers in Chemistry.
- Synthesis of 1-phenyl-2-(N-benzyl)amino-3,4-dimethyl-6-methoxy-3-hexene. (n.d.). Mol-Instincts.
- 3-aminopyridine. (n.d.). Organic Syntheses.
- 65873-72-5(6-Methoxynicotinaldehyde) Product Description. (n.d.). ChemicalBook.
- 1515828-97-3|6-(2-Methoxyethoxy)-5-methylnicotinaldehyde. (n.d.). BLDpharm.
- Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Preprints.org.
- Synthesis of N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines and their photodynamic properties in the human skin melanoma. (n.d.). KTU ePubl.
- 3-(aminomethyl)-N-benzyl-6-phenylpyridin-2-amine. (n.d.). PubChem.
Sources
- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. rcilabscan.com [rcilabscan.com]
- 15. fishersci.com [fishersci.com]
- 16. biochemopharma.fr [biochemopharma.fr]
- 17. carlroth.com [carlroth.com]
Troubleshooting & Optimization
optimizing Suzuki coupling with 6-(2-Methoxyethoxy)nicotinaldehyde
Technical Support Center: High-Fidelity Suzuki Cross-Coupling with 6-(2-Methoxyethoxy)nicotinaldehyde Scaffolds
Executive Summary
This guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on 6-(2-Methoxyethoxy)nicotinaldehyde derivatives. This scaffold presents a "perfect storm" of chemical challenges: the pyridine nitrogen can poison palladium catalysts, the aldehyde (C3) is susceptible to base-mediated degradation (Cannizzaro/Aldol), and the methoxyethoxy tail (C6) alters solubility profiles, often requiring specific extraction protocols.
This document moves beyond generic "Suzuki conditions" to provide a chemically rigorous, self-validating protocol designed to preserve the aldehyde functionality while overcoming heteroaryl deactivation.
Part 1: The "Black Box" of Failure (Mechanistic Analysis)
Before attempting the reaction, understand why standard conditions (e.g.,
Catalyst Sequestration (The Pyridine Problem)
The pyridine nitrogen in your substrate is a strong
-
Solution: Use bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos ) that sterically crowd the metal center, preventing the pyridine nitrogen from binding while facilitating oxidative addition.
Aldehyde Instability (The Base Problem)
Standard Suzuki bases like Hydroxides (
-
Risk: Cannizzaro disproportionation (aldehyde
alcohol + acid) or Aldol condensation. -
Solution: Use anhydrous Potassium Phosphate (
) . It acts as a proton shuttle for the boronic acid activation without being nucleophilic enough to attack the aldehyde.
The "Hemilabile" Ether Effect
The 2-methoxyethoxy chain can act as a hemilabile ligand, transiently chelating the Pd center and slowing down the transmetallation step.
-
Solution: High concentration of non-coordinating solvent (Toluene or Dioxane) to outcompete the ether tail.
Part 2: Optimized Experimental Protocol
This protocol is designed for a halogenated derivative (e.g., 5-bromo-6-(2-methoxyethoxy)nicotinaldehyde) coupling with an aryl boronic acid.
Reagents & Stoichiometry
| Component | Equivalents | Recommended Reagent | Function |
| Substrate | 1.0 equiv | Halo-nicotinaldehyde deriv. | Electrophile |
| Boronic Acid | 1.2 - 1.5 equiv | Aryl Boronic Acid/Ester | Nucleophile |
| Catalyst | 0.02 - 0.05 equiv | Pd(OAc)₂ + SPhos (1:2 ratio) OR Pd-PEPPSI-iPr | Active Catalyst |
| Base | 2.0 - 3.0 equiv | K₃PO₄ (Tribasic) | Boron Activation |
| Solvent | 0.1 M - 0.2 M | Toluene : Water (10:1) or Dioxane : Water (4:1) | Reaction Medium |
Step-by-Step Methodology
-
Pre-Complexation (Critical for SPhos):
-
In a vial, mix
and SPhos in the solvent (e.g., Toluene) under Argon. Stir for 5-10 minutes until the solution turns from orange to a bright yellow/white suspension. This ensures the active catalytic species is formed before exposing it to the pyridine substrate. -
Alternative: Use precatalyst XPhos Pd G2 to skip this step.
-
-
Reaction Assembly:
-
Add the Halogenated Substrate , Boronic Acid , and finely ground
to the reaction vessel. -
Add the pre-formed catalyst solution.
-
Add the degassed water component.
-
-
Degassing:
-
Sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of electron-rich ligands like SPhos.
-
-
Execution:
-
Heat to 80°C - 90°C . Monitor by LCMS at 2 hours.
-
Note: Do not exceed 100°C to protect the aldehyde.
-
-
Workup (Specific for Methoxyethoxy chain):
-
The PEG-like tail makes the product amphiphilic.
-
Do not wash excessively with water.
-
Dilute with EtOAc, wash once with Brine. Re-extract the aqueous layer with DCM (Dichloromethane) to recover any product pulled into the water phase by the ether tail.
-
Part 3: Troubleshooting Logic (Visualized)
Diagram 1: The Catalyst & Failure Pathways
This diagram illustrates the competition between the productive cycle and the pyridine poisoning pathway.
Caption: The "Poisoned" state occurs if the ligand (L) is not bulky enough to block the pyridine nitrogen from binding to the Palladium center.[1]
Diagram 2: Troubleshooting Decision Matrix
Use this flow to diagnose issues during your experiment.
Caption: Logical flow for diagnosing reaction failures based on LCMS/NMR data.
Part 4: Frequently Asked Questions (FAQ)
Q1: My boronic acid is a heterocycle (e.g., 2-pyridyl) and I see only starting material (protodeboronation). What now?
-
A: Heteroaryl boronic acids are notoriously unstable.
-
Switch Reagent: Use a MIDA boronate or Potassium Trifluoroborate (
) . These release the active species slowly, preventing hydrolysis. -
Add Copper: For some 2-pyridyl couplings, adding catalytic CuI (10 mol%) can facilitate the transmetallation step (Liebeskind-Srogl variant logic).
-
Q2: The product is water-soluble and I'm losing it during extraction.
-
A: The 2-methoxyethoxy chain increases water solubility.
-
Protocol: Saturate the aqueous phase with NaCl (solid) until no more dissolves.
-
Solvent: Extract with THF/EtOAc (1:1) or DCM instead of pure EtOAc.
-
Check: Always run TLC/LCMS on your aqueous waste before discarding.
-
Q3: Can I use microwave heating?
-
A: Yes, but be cautious with the aldehyde.
-
Limit: 100°C for 30 minutes maximum.
-
Base: Ensure you are using Phosphate (
), not Carbonate, as microwave superheating with Carbonate will rapidly degrade the aldehyde.
-
Q4: Why SPhos? Can I use
-
A:
is a robust "workhorse" and may work for simple cases. However, SPhos (and other Buchwald dialkylbiaryl phosphines) is specifically engineered to be electron-rich (facilitating oxidative addition of the halide) and extremely bulky (preventing the pyridine nitrogen from shutting down the catalyst). If fails, SPhos is the immediate upgrade.
References
-
Molander, G. A., & Biolatto, B. (2003).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry.[2][3] Link
-
Billingsley, K., & Buchwald, S. W. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[2][3] Link
-
Valente, C., et al. (2012). PEPPSI–Pd–NHC Complexes: A User’s Guide to Their Synthesis and Application. Synthesis.[1][2][3][4][5][6][7][8] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. W. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[2][3] Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium Catalyzed meta-C–H Functionalization of Masked Aromatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
improving yield in reactions with 6-(2-Methoxyethoxy)nicotinaldehyde
Topic: Yield Optimization & Troubleshooting Guide
CAS: 1260877-50-6 (and related derivatives)
Executive Summary: The Substrate Profile
6-(2-Methoxyethoxy)nicotinaldehyde is a bifunctional pyridine building block. It features an electrophilic aldehyde at the C3 position and an electron-donating 2-methoxyethoxy tail at C6.
-
The "Push-Pull" Effect: The ether oxygen at C6 donates electron density into the pyridine ring via resonance. This makes the C3-aldehyde less electrophilic than a standard pyridine-3-carboxaldehyde. Consequently, reactions relying on nucleophilic attack (e.g., imine formation) are kinetically slower, often leading to incomplete conversion if standard protocols are not adjusted.
-
The Solubility Advantage: The methoxyethoxy tail acts as a mini-PEG chain, significantly improving solubility in polar organic solvents (THF, DCM) compared to alkyl-pyridines.
-
Critical Yield Killers:
-
Competitive Reduction: The aldehyde reduces to the alcohol faster than it condenses with sterically hindered amines.
-
Cannizzaro Reaction: In strong basic media (pH > 12), the aldehyde disproportionates.
-
Chelation: The glycolic ether tail can coordinate with Lewis acids (e.g., Ti, B, Al), requiring higher equivalents of catalysts.
-
Troubleshooting Module: Reductive Amination
Context: This is the most common reaction for this substrate but often suffers from low yields (30–50%) due to alcohol byproduct formation.
Diagnostic Guide
| Symptom | Root Cause | Corrective Action |
| High % of Alcohol Byproduct | Reducing agent added before imine formation was complete. | Switch to a Stepwise Protocol . Pre-form imine with dehydrating agents (Ti(OiPr)₄ or MgSO₄) before adding hydride. |
| No Reaction (SM Recovery) | Deactivated aldehyde (electronic effect) or wet solvent. | Add Lewis Acid Promoter (Ti(OiPr)₄) or Acetic Acid (5%) to activate the carbonyl. |
| Dialkylation (Tertiary Amine) | Primary amine is too nucleophilic; imine reduces too fast. | Use STAB (Sodium Triacetoxyborohydride) instead of NaBH₃CN. Maintain high dilution. |
| Ether Cleavage | Use of strong Lewis acids (BBr₃, AlCl₃) during workup. | The methoxyethoxy tail is acid-sensitive. Use mild acids (AcOH, dilute HCl) only. |
Optimization Workflow (Logic Diagram)
Figure 1: Decision tree for selecting the correct reductive amination strategy based on amine sterics.
Troubleshooting Module: C-C Bond Formation (Knoevenagel/Wittig)
Context: Used to extend the carbon chain. The electron-rich nature of the ring can make the aldehyde sluggish.
Key Protocol Adjustments
-
Base Selection: Avoid strong alkoxides (NaOMe, KOtBu). These can trigger the Cannizzaro reaction (disproportionation to acid/alcohol) or Nucleophilic Aromatic Substitution (SnAr) at C6, displacing the methoxyethoxy group.
-
Recommended System: Use the Doebner Modification : Pyridine solvent with catalytic Piperidine and Acetic Acid.
-
Temperature: Do not exceed 80°C. High heat promotes polymerization of the vinyl product.
Reaction Space Visualization
Figure 2: Reaction parameter space indicating the safe pH/Temperature window to prevent side reactions.
Validated Protocol: Titanium-Mediated Reductive Amination
Application: High-yield synthesis for hindered amines or unreactive anilines. Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Step-by-Step Methodology:
-
Imine Formation (The Critical Step):
-
In a dry flask under N₂, dissolve 6-(2-Methoxyethoxy)nicotinaldehyde (1.0 eq) and the Amine (1.1 eq) in anhydrous THF (0.2 M).
-
Add Ti(OiPr)₄ (1.5 – 2.0 eq) dropwise. Note: The solution often turns yellow/orange.
-
Stir at Room Temperature for 6–12 hours.
-
Checkpoint: Take an aliquot for H-NMR. Ensure the aldehyde peak (~10.0 ppm) has disappeared and the imine peak (~8.3 ppm) is present. Do not proceed until conversion is >90%.
-
-
Reduction:
-
Dilute the mixture with absolute Ethanol (equal volume to THF).
-
Add NaBH₄ (2.0 eq) portion-wise. Caution: Gas evolution.
-
Stir for 2–4 hours at RT.
-
-
Workup (Titanium Removal):
-
Crucial: Quench by adding 2N NaOH or saturated Rochelle’s Salt solution. Stir vigorously for 1 hour until a white precipitate forms (Titanium oxides).
-
Filter through a Celite pad.
-
Extract the filtrate with EtOAc.[1]
-
-
Purification:
-
The methoxyethoxy tail makes the product polar. Use DCM:MeOH (95:5) rather than Hexane:EtOAc for chromatography.
-
Frequently Asked Questions (FAQ)
Q: Can I use acid chlorides with this molecule? A: Use caution. The ether oxygen at C6 can be protonated or complexed by strong Lewis acids generated in situ (like HCl). Always use a scavenger base (DIPEA/Pyridine) if generating acid halides nearby.
Q: My product is stuck in the aqueous layer during workup. A: The 2-methoxyethoxy group increases water solubility.
-
Fix: Saturate the aqueous layer with NaCl (brine).
-
Fix: Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc.
Q: The aldehyde solid has turned into a gum during storage. A: This indicates polymerization or oxidation.
-
Prevention: Store under Argon at -20°C.
-
Recovery: Purify via a short silica plug (DCM elution) before use. Do not use "gummy" starting material for sensitive reactions.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link (Establishes the STAB protocol standard).
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990. Link (The source for the Ti(OiPr)4 protocol).
- Li, J. J. "Knoevenagel Condensation." Name Reactions, Springer, 2009.
-
Bajwa, N., et al. "Chelation-Controlled Reduction of Protected Hydroxy Ketones."[2] Journal of Organic Chemistry, 2008.[2] Link (Discusses the chelation effects of methoxyethoxy side chains).
Sources
Technical Support Center: Purification of 6-(2-Methoxyethoxy)nicotinaldehyde and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 6-(2-methoxyethoxy)nicotinaldehyde and its structurally related derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining these valuable building blocks in high purity. The unique combination of a basic pyridine ring, a reactive aldehyde, and a polar ether side-chain presents a specific set of purification hurdles. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to address these issues effectively.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during the purification of this class of compounds.
Q1: What are the most prevalent impurities I should expect in my crude 6-(2-methoxyethoxy)nicotinaldehyde?
A1: The most common impurities are typically byproducts of the synthesis or degradation of the product itself. These include:
-
The Corresponding Carboxylic Acid: The aldehyde group is susceptible to air oxidation, especially if the crude material is stored improperly or exposed to harsh work-up conditions. This is often the most common impurity.[1][2]
-
The Corresponding Alcohol: This can be an unreacted starting material if the synthesis involved oxidation of the alcohol, or a byproduct if over-reduction occurred during a synthesis from a carboxylic acid derivative.[1][3]
-
Unreacted Starting Materials: Depending on the synthetic route, precursors such as the corresponding chloro- or bromo-pyridine derivative may be present.[2]
-
Self-Condensation Products: Aldol or other self-condensation products can form, particularly under basic conditions.[1]
Q2: My compound is streaking severely on a standard silica gel TLC plate. What is causing this and how do I fix it?
A2: Streaking is a classic problem when purifying pyridine derivatives on silica gel. The primary cause is the strong acid-base interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This causes a portion of your compound to bind irreversibly or elute very slowly, leading to significant tailing.
To fix this, you can:
-
Add a Basic Modifier to the Mobile Phase: Incorporate 0.5-2.0% triethylamine (Et₃N) or a solution of ammonia in methanol (e.g., 2% NH₄OH in MeOH) into your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This base will neutralize the acidic sites on the silica, allowing your compound to travel smoothly up the plate.[1]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or pre-treated, deactivated silica for your TLC and column chromatography.[1]
Q3: I am getting very low recovery after performing silica gel column chromatography. Where is my product?
A3: This issue is closely related to the streaking problem mentioned above and is common for highly polar compounds. The 6-(2-methoxyethoxy)nicotinaldehyde is quite polar due to the aldehyde and ether functionalities, in addition to the pyridine ring. A significant portion of your product is likely irreversibly adsorbed onto the acidic stationary phase.[1] To improve recovery, you must mitigate this interaction using the mobile phase modification strategies described in Q2. Using a less acidic stationary phase like neutral alumina can also significantly improve recovery.
Q4: My purified aldehyde seems to be decreasing in purity over time. How should I store it?
A4: Aldehydes, particularly electron-deficient ones like nicotinaldehydes, are prone to oxidation to the corresponding carboxylic acid upon exposure to air. For long-term stability, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).[4] If the compound is an oil, dissolving it in an anhydrous, non-protic solvent and storing the solution may also help prevent degradation.
Section 2: In-Depth Troubleshooting and Purification Protocols
This section provides detailed workflows and step-by-step protocols for the most effective purification strategies.
Guide 1: Optimizing Normal-Phase Column Chromatography
Normal-phase chromatography is often the first method attempted. Success hinges on suppressing the undesirable interactions between the basic pyridine and the acidic silica.
Sources
reaction condition optimization for 6-alkoxy-nicotinaldehydes
This guide functions as a Tier 3 Technical Support resource for chemists encountering difficulties with the synthesis and optimization of 6-alkoxy-nicotinaldehydes.
Ticket Subject: Reaction Condition Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Open
System Architecture: Route Selection
Before troubleshooting specific reaction failures, verify that you are utilizing the correct synthetic "architecture" for your target substrate. 6-alkoxy-nicotinaldehydes are typically synthesized via three primary routes. Choosing the wrong route for your specific alkoxy group (
Route Comparison Matrix
| Feature | Route A: | Route B: Metal-Halogen Exchange | Route C: Vilsmeier-Haack |
| Substrate | 6-chloro/bromo-nicotinaldehyde | 5-bromo-2-alkoxypyridine | 2-alkoxypyridine |
| Reagents | |||
| Key Risk | Cannizzaro Reaction (Aldehyde instability in base) | Cryogenic conditions required (-78°C) | Low reactivity / Regioselectivity |
| Best For | Primary alcohols, scale-up | Complex/Fragile alkoxy groups | Simple alkoxy groups (OMe, OEt) |
Decision Logic (Visualized)
Figure 1: Decision tree for selecting the optimal synthetic pathway based on the alkoxy substituent.
Troubleshooting Module: The Route
Issue: "My reaction mixture turned black/tarry, and the yield is <30%." Diagnosis: This is the classic "Aldehyde-Base Incompatibility" error.
The 6-chloronicotinaldehyde substrate contains an aldehyde functionality.[1][2][3] In the presence of strong bases (alkoxides) required for the
Optimization Protocol 1.0: Base & Solvent Engineering
Do not use standard sodium alkoxide conditions (Na/MeOH) unless the reaction is extremely fast. Switch to a "Soft Deprotonation" system.
Recommended Protocol:
-
Solvent: Anhydrous DMF or DMSO (Polar Aprotic is essential to activate the nucleophile).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). Avoid Hydrides ( ) if possible. -
Stoichiometry: 1.0 eq Substrate : 1.1 eq
: 1.5 eq Base. -
Temperature: Start at 0°C, warm slowly to RT. Do not heat above 60°C unless necessary.
Troubleshooting FAQ ( )
Q: I see a new spot on TLC that doesn't move (Baseline). What is it?
-
A: This is likely 6-alkoxynicotinic acid .
-
Cause: Cannizzaro reaction or air oxidation.
-
Fix: Degas solvents with Argon. If using
, ensure the alcohol is dry. Switch to the Lithiation Route (Route B) if the problem persists.
-
Q: The reaction is stalled at 50% conversion.
-
A: The leaving group (Chloride) might be too slow.
-
Optimization: Add a catalyst.[4]
-
Catalytic Additive: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This performs an in-situ Finkelstein reaction, swapping the Cl for a more reactive I.
-
Q: My product is an oil that won't crystallize.
-
A: Nicotinaldehydes are often low-melting solids.
-
Fix: Purify via Bisulfite Adduct .
-
Protocol: Shake the crude oil with saturated aqueous
. Filter the solid adduct. Wash with ether. Hydrolyze back to aldehyde using saturated .
-
Troubleshooting Module: The Lithiation Route
Issue: "I obtained the wrong regioisomer or low yield." Diagnosis: Inefficient halogen-metal exchange or "wet" conditions.
Optimization Protocol 2.0: Cryogenic Control
When converting 5-bromo-2-alkoxypyridine to the aldehyde:
-
Reagent Quality: Titrate your
before use. Old reagents lead to incomplete exchange. -
Temperature: The exchange must happen at -78°C . If the temperature rises above -60°C, the lithiated pyridine can undergo "Pyridine Dance" (isomerization) or self-attack.
-
Quench: Add anhydrous DMF (3-5 eq) rapidly at -78°C.
Mechanism & Failure Points (Visualized)[5]
Figure 2: Critical failure points in the organolithium synthesis route.
Stability & Storage (Post-Synthesis)
Issue: "The product was pure yesterday, but today the NMR shows acid." Diagnosis: Autoxidation.
Nicotinaldehydes are electron-deficient and prone to air oxidation to nicotinic acids.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilizer: For long-term storage, consider storing as the dimethyl acetal .
-
Conversion: Reflux aldehyde in MeOH with catalytic pTSA and trimethyl orthoformate. The acetal is stable to base and oxidation; hydrolyze with dilute HCl when needed.
-
References
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies. BenchChem Technical Reports. Link
-
ChemicalBook. (2025). 6-Methoxynicotinaldehyde Chemical Properties and Synthesis. ChemicalBook CAS Database. Link
-
PubChem. (2025).[5] 6-Chloropyridine-3-carbaldehyde Compound Summary. National Library of Medicine. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for and Vilsmeier mechanisms).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Cannizzaro and Vilsmeier-Haack mechanisms).
Sources
- 1. Cannizzaro Reaction Mechanism: Steps, Examples & Class 12 Notes [vedantu.com]
- 2. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 3. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
catalyst selection for cross-coupling with 6-(2-Methoxyethoxy)nicotinaldehyde
Technical Support Center: Advanced Catalysis & Synthesis Topic: Cross-Coupling Optimization for 6-(2-Methoxyethoxy)nicotinaldehyde Scaffolds Ticket ID: CHEM-SUP-2024-089 Status: Open for Resolution
Executive Summary: The Substrate Challenge
You are working with 6-(2-Methoxyethoxy)nicotinaldehyde , a scaffold that presents a "dual-threat" to standard palladium catalysis:
-
Electronic Deactivation: The pyridine ring is electron-deficient due to the aldehyde (C3) and the nitrogen atom. While this facilitates oxidative addition into C-Halogen bonds, it destabilizes the transmetallation step and makes the ring prone to homocoupling.
-
The Chelation Trap (The "Hemilabile" Effect): The 2-methoxyethoxy side chain at C6 acts as a bidentate ligand. The ether oxygens can coordinate to the Palladium center, displacing labile ligands or blocking the coordination site required for the incoming boronic acid/amine.
This guide provides a troubleshooting framework to bypass these specific interference mechanisms.
Module 1: Catalyst Selection Logic (The "Why")
Do not use generic catalysts like Pd(PPh3)4. They lack the binding constant required to displace the methoxyethoxy side chain.
Decision Matrix: Selecting Your Catalyst System
Figure 1: Decision tree for catalyst selection based on the specific role of the pyridine scaffold.
Module 2: Troubleshooting & FAQs
Issue #1: "The reaction stalls at 20-30% conversion."
Diagnosis: Catalyst Poisoning via Chelation. The methoxyethoxy chain is wrapping around the Pd center (forming a pseudo-crown ether complex), preventing the oxidative addition or transmetallation. Solution:
-
Switch to Bulky Biaryl Phosphines: Use XPhos or RuPhos based precatalysts (Gen 3 or Gen 4). The sheer size of the adamantyl or isopropyl groups on the phosphine creates a "steric wall" that physically prevents the ether chain from coordinating to the metal center [1].
-
Increase Temperature: Chelation is entropically disfavored at higher temperatures. Run the reaction at 80–100°C rather than 40–60°C.
Issue #2: "My aldehyde is degrading or turning into a black tar."
Diagnosis: Base-Mediated Decomposition. Nicotinaldehydes are susceptible to the Cannizzaro reaction (disproportionation) or Aldol condensation in the presence of strong bases (e.g., NaOtBu, KOH) or hydroxides. Solution:
-
Use Anhydrous Phosphate/Carbonate Bases: Switch to K3PO4 (tribasic potassium phosphate) or Cs2CO3 . These provide sufficient basicity for the Suzuki mechanism without triggering rapid aldehyde degradation [2].
-
Avoid Alcohols: Do not use MeOH/EtOH as cosolvents if possible, as they can form hemiacetals with the aldehyde. Use 1,4-Dioxane or Toluene with a minimum amount of water (or anhydrous conditions if using boronic esters).
Issue #3: "I see the de-halogenated starting material (Protodehalogenation)."
Diagnosis: "Hydride Attack." This often happens when the transmetallation is slow (due to the electron-poor ring). The Pd(II) species sits waiting and eventually undergoes beta-hydride elimination from the ligands or solvent. Solution:
-
Use Pd-PEPPSI-IPr: This NHC-based catalyst stabilizes the Pd(0) species and facilitates rapid oxidative addition even on electron-poor rings, minimizing the window for side reactions [3].
Module 3: Validated Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-(2-methoxyethoxy)nicotinaldehyde Targeting the C-5 position while preserving the C-3 Aldehyde and C-6 Ether.
| Component | Equivalents | Role | Notes |
| Substrate | 1.0 equiv | Electrophile | 5-Bromo-6-(2-methoxyethoxy)nicotinaldehyde |
| Boronic Acid | 1.2 – 1.5 equiv | Nucleophile | Aryl/Heteroaryl boronic acid |
| Catalyst | 2 – 5 mol% | Catalyst | Pd(dppf)Cl2·CH2Cl2 or XPhos Pd G3 |
| Base | 2.0 – 3.0 equiv | Activator | K3PO4 (finely ground) |
| Solvent | [0.1 M] | Medium | 1,4-Dioxane / Water (9:1) or Anhydrous DMF |
Step-by-Step Workflow:
-
Charge Solids: In a glovebox or under active Argon flow, add the Substrate (1.0 eq), Boronic Acid (1.5 eq), Base (K3PO4, 3.0 eq), and Catalyst (XPhos Pd G3, 0.02 eq) to a microwave vial or Schlenk tube.
-
Degas Solvents: Sparge 1,4-Dioxane and Water separately with Nitrogen for 15 minutes. Oxygen is the enemy of electron-rich phosphines.
-
Addition: Add the solvent mixture (9:1 ratio) via syringe. Seal the vessel immediately.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Checkpoint: Monitor via LCMS. Look for the disappearance of the bromide (M+ and M+2 pattern).
-
-
Workup (Aldehyde Safety):
-
Cool to room temperature.[1]
-
Dilute with EtOAc.
-
Crucial: Wash with mildly acidic brine (pH ~5-6, adjust with dilute NaH2PO4) to neutralize any residual base immediately, preventing post-reaction aldehyde degradation.
-
Dry over Na2SO4 and concentrate.
-
Module 4: Mechanism of Interference (Visualization)
Understanding how the ether chain interferes allows you to design around it.
Figure 2: The "Hemilabile Ligand" effect. The flexible ether chain competes with the boronic acid for the Palladium center.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society. [Link] (Authoritative source on using XPhos/SPhos for hindered/heteroaryl substrates)
-
Miyaura, N. (2002). Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. Journal of Organometallic Chemistry. [Link] (Foundational text on the role of base and base-sensitivity in Suzuki coupling)
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle, and Robust Catalyst for the Suzuki–Miyaura Reaction. Chemistry – A European Journal. [Link] (Source for using NHC ligands to stabilize difficult catalytic cycles)
Sources
Validation & Comparative
Comparative SAR Analysis: 6-(2-Methoxyethoxy)nicotinaldehyde Scaffolds in Medicinal Chemistry
Executive Summary
In the optimization of pyridine-based pharmacophores, the substituent at the C6 position is a critical determinant of physicochemical properties and target engagement. While 6-chloronicotinaldehyde serves as a ubiquitous electrophilic building block, it suffers from poor aqueous solubility and metabolic liability.[1]
This guide analyzes 6-(2-methoxyethoxy)nicotinaldehyde , a scaffold that bridges the gap between lipophilic halides and bulky solubilizing groups.[1] By incorporating a "mini-PEG" (ethylene glycol) motif, this derivative offers a superior balance of solubility, metabolic stability, and hydrogen-bond acceptor capability compared to its methoxy or chloro analogs. This guide provides a technical comparison, SAR logic, and validated synthetic protocols for researchers developing kinase inhibitors, Schiff-base ligands, and NAD biosynthesis modulators.
Part 1: Chemical Profile & SAR Logic[1][2]
The Scaffold Architecture
The core structure consists of a pyridine ring functionalized with a reactive aldehyde at C3 (for heterocycle formation) and a variable substituent at C6.
Comparative Analysis: The "Goldilocks" Effect
The following table compares the title compound against standard alternatives used in early-stage drug discovery.
| Feature | 6-Chloro (Precursor) | 6-Methoxy (Standard Ether) | 6-(2-Methoxyethoxy) (Title Compound) |
| LogP (Lipophilicity) | High (~1.[1]8) | Moderate (~0.[1]8) | Optimal (~0.5) |
| Aqueous Solubility | Poor | Moderate | High (Amphiphilic) |
| H-Bond Acceptors | 1 (Pyridine N) | 2 (Pyridine N + O) | 3 (Pyridine N + 2 O) |
| Metabolic Stability | Low (Susceptible to SNAr by Glutathione) | High | High |
| Steric Bulk | Low | Low | Moderate (Flexible) |
| Primary Application | Intermediate for substitution | Small molecule probes | Solubility-enhanced leads |
Mechanism of Action: The Ether Tail Advantage
The 2-methoxyethoxy tail functions as a "solvation anchor."
-
Solvation Shell Recruitment: Unlike the hydrophobic 6-chloro or the rigid 6-methoxy, the ethylene glycol chain recruits water molecules, creating a hydration shell that prevents aggregation of hydrophobic drug candidates.[1]
-
Binding Pocket Interactions: In kinase domains or enzymatic pockets, the ether oxygen atoms act as flexible hydrogen bond acceptors, capable of interacting with lysine or arginine residues that are often out of reach for smaller substituents.[1]
-
Electronic Donation: The alkoxy group is a strong electron donor (+M effect), increasing the electron density of the pyridine ring. This deactivates the aldehyde slightly toward nucleophilic attack compared to the chloro-analog, but significantly improves the stability of the resulting Schiff bases or hydrazones.
Part 2: Visualizing the SAR & Synthesis
The following diagrams illustrate the decision-making process for scaffold selection and the synthetic pathway.
Caption: SAR Decision Tree illustrating the physicochemical advantages of the 2-methoxyethoxy substituent.
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-(2-Methoxyethoxy)nicotinaldehyde[1]
Objective: Convert 6-chloronicotinaldehyde to the title compound via etherification.
Reagents:
-
Substrate: 6-Chloronicotinaldehyde (1.0 eq)[1]
-
Nucleophile: 2-Methoxyethanol (1.2 eq)[1]
-
Base: Sodium Hydride (NaH, 60% in oil) (1.5 eq) OR Potassium Carbonate (
) for milder conditions. -
Solvent: Anhydrous THF (for NaH) or DMF (for
).[1]
Step-by-Step Workflow:
-
Activation (NaH Method):
-
Substitution:
-
Dissolve 6-chloronicotinaldehyde in minimal THF and add dropwise to the alkoxide solution at 0°C.
-
Note: The solution will likely turn yellow/orange due to the formation of the Meisenheimer complex.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitor: Use TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by a more polar spot ( ).
-
-
Quench & Workup:
-
Purification:
-
The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]
-
Protocol B: Functionalization (Example Application)
Objective: Condensation to form a bioactive Hydrazone (common anticancer motif).[1]
-
Dissolve 6-(2-methoxyethoxy)nicotinaldehyde (1 eq) in Ethanol.
-
Add Hydrazine derivative (e.g., Isoniazid or a Thiosemicarbazide) (1 eq).[1]
-
Add catalytic Acetic Acid (1-2 drops).[1]
-
Reflux for 2-6 hours. The product usually precipitates upon cooling.[1]
Workflow Diagram: Synthesis & Application
Caption: Synthetic pathway from precursor to bioactive ligand via SNAr and condensation.
References
-
Matsumoto, S., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia.[2] Cancers, 15(3), 787.[2]
- Context: Establishes the biological relevance of nicotinaldehyde derivatives in cancer metabolism and NAD p
-
BenchChem Application Notes. Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
- Context: Provides foundational protocols for SNAr reactions on electron-deficient pyridine aldehydes, applicable to the 6-chloro analog.
-
Marella, A., et al. (2013). Synthesis and evaluation of anticancer activity of 6-substituted pyridine derivatives.[1] (General reference for Pyridine SAR).
- Context: Supports the SAR logic regarding the impact of C6-substituents on cytotoxicity and solubility.
-
PubChem Compound Summary. 6-Methoxypyridine-3-carbaldehyde.[1][3]
- Context: Physicochemical data baseline for the methoxy-analog compar
Sources
- 1. 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4 [sigmaaldrich.com]
- 2. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Druggability Landscape: A Comparative Guide to the Properties of 6-(2-Methoxyethoxy)nicotinaldehyde Derivatives
In the landscape of modern drug discovery, the intrinsic "drug-like" properties of a molecule are as critical as its biological activity.[1][2][3] A potent compound is of little therapeutic value if it cannot reach its target in the body, persists for an adequate duration, and exhibits a favorable safety profile. This guide provides a comprehensive framework for assessing the drug-like properties of a promising class of heterocyclic compounds: 6-(2-Methoxyethoxy)nicotinaldehyde derivatives. Nicotinic acid and its derivatives have garnered significant interest for their diverse biological activities, showing potential in treating a range of conditions.[4][5]
This document will provide an in-depth comparison of these derivatives against relevant alternatives, supported by established experimental protocols. The focus is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to make informed decisions in advancing lead candidates.
The Foundational Pillars of "Drug-Likeness"
Before delving into specific experimental assessments, it is crucial to understand the conceptual framework that governs a compound's potential as a drug. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule are the cornerstone of its pharmacokinetic profile.[6][7][8][9] Early evaluation of these parameters is essential to de-risk drug candidates and guide medicinal chemistry efforts.[8][10][11]
A widely accepted starting point for this evaluation is Lipinski's Rule of Five , a set of guidelines used to predict the oral bioavailability of a compound.[6][7][12][13] These rules, formulated by Christopher A. Lipinski, are based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[6][7]
Lipinski's Rule of Five Criteria:
Compounds that adhere to these rules are more likely to exhibit good membrane permeability and oral absorption. It is important to note that this is a guideline, not an immutable law, and some successful drugs do violate one or more of these rules.[6][12]
Comparative Analysis of Physicochemical Properties
To illustrate the application of these principles, let's consider a hypothetical series of 6-(2-Methoxyethoxy)nicotinaldehyde derivatives (Compounds A, B, and C) and compare them to a known reference compound in a similar therapeutic area.
| Property | Compound A | Compound B | Compound C | Reference Compound |
| Molecular Weight (Da) | 420 | 480 | 510 | 450 |
| Calculated LogP | 3.5 | 4.2 | 5.3 | 3.8 |
| Hydrogen Bond Donors | 2 | 3 | 4 | 2 |
| Hydrogen Bond Acceptors | 6 | 8 | 11 | 7 |
| Lipinski's Violations | 0 | 0 | 2 | 0 |
In this comparison, Compounds A and B exhibit favorable physicochemical profiles in line with Lipinski's guidelines. Compound C, however, shows potential liabilities with a molecular weight slightly over 500 and a high LogP and hydrogen bond acceptor count, suggesting potential issues with absorption or permeability.
Experimental Workflows for In-Depth ADME Profiling
While computational predictions are valuable for initial screening, experimental validation is paramount. The following section details key in-vitro assays to comprehensively assess the drug-like properties of the 6-(2-Methoxyethoxy)nicotinaldehyde derivatives.
Permeability Assessment: Navigating the Cellular Barrier
A drug's ability to cross biological membranes is fundamental to its absorption and distribution.[8] Two widely used in-vitro models for this assessment are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[14][15][16][17][18]
-
PAMPA: This high-throughput assay models passive diffusion across an artificial lipid membrane.[15][16][17] It is a cost-effective method for initial screening of a large number of compounds.[16]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[18] This model has the advantage of assessing both passive diffusion and active transport processes.[18]
The relationship between PAMPA and Caco-2 data can be diagnostic: a good correlation suggests passive diffusion is the primary mechanism of permeation, while discrepancies may indicate the involvement of active transport.[17]
Experimental Workflow: Permeability Assessment
Caption: Workflow for permeability assessment using PAMPA and Caco-2 assays.
Efflux Liability: The P-glycoprotein (P-gp) Substrate Assessment
P-glycoprotein (P-gp) is an efflux transporter highly expressed in the intestine, blood-brain barrier, and other tissues.[19][20][21] It can actively pump drugs out of cells, limiting their absorption and distribution.[19][21] Therefore, determining if a compound is a P-gp substrate is a critical step in drug development.[19][21]
This is typically assessed using cell lines that overexpress P-gp, such as MDCK-MDR1 cells.[20] The permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio significantly greater than 1, which is reduced in the presence of a known P-gp inhibitor, indicates that the compound is a P-gp substrate.[22]
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) A -> B | Apparent Permeability (Papp) (10⁻⁶ cm/s) B -> A | Efflux Ratio (B->A / A->B) |
| Compound A | 15.2 | 18.5 | 1.2 |
| Compound B | 8.5 | 42.1 | 4.9 |
| Reference Compound | 12.8 | 14.1 | 1.1 |
In this example, Compound B shows a high efflux ratio, suggesting it is a substrate for P-gp and may have limited oral bioavailability and brain penetration.
Metabolic Stability: Predicting In-Vivo Clearance
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme family plays a major role in the clearance of many drugs.[23][24] Assessing a compound's metabolic stability in vitro provides an early indication of its likely in vivo half-life and clearance.[23][25]
The most common method for this is the liver microsomal stability assay .[23][24][25][26] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[24] The disappearance of the parent compound is monitored over time in the presence of microsomes and the necessary cofactor, NADPH.[24][26]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare a working solution of the test compound. Thaw pooled human liver microsomes on ice.[23]
-
Incubation: Add the test compound to a suspension of liver microsomes in a phosphate buffer (pH 7.4).[23][26]
-
Initiation: Initiate the metabolic reaction by adding NADPH.[23][26] Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[26]
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[23][26]
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.[26]
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[26]
Data Interpretation:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Compound A | > 60 | < 10 |
| Compound B | 25 | 45 |
| Reference Compound | 45 | 20 |
A longer half-life and lower intrinsic clearance, as seen with Compound A, are generally desirable, suggesting a lower rate of metabolism and potentially a longer duration of action in vivo.
Logical Flow of Metabolic Stability Assessment
Caption: Key steps in the liver microsomal stability assay.
Cytotoxicity Assessment: Early Safety Profiling
Assessing the potential for a compound to be toxic to cells is a critical component of early drug discovery.[27][28] Cytotoxicity assays help to identify compounds that may have off-target effects and cause cellular damage.[27] Two common and straightforward methods are the MTT and LDH assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[27][28] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[28]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[27][29][30]
Comparative Cytotoxicity Data (IC50 in µM)
| Compound | HepG2 (Liver Cell Line) | HEK293 (Kidney Cell Line) |
| Compound A | > 100 | > 100 |
| Compound B | 25 | 42 |
| Reference Compound | 85 | > 100 |
A higher IC50 value, as demonstrated by Compound A, indicates lower cytotoxicity and a better preliminary safety profile.
Conclusion: Synthesizing the Data for Informed Decisions
The assessment of drug-like properties is a multi-faceted process that requires the integration of computational predictions and robust experimental data. By systematically evaluating the physicochemical properties, permeability, efflux liability, metabolic stability, and cytotoxicity of the 6-(2-Methoxyethoxy)nicotinaldehyde derivatives, researchers can build a comprehensive profile of each compound.
This guide has provided a framework for this assessment, emphasizing the "why" behind the experimental choices and offering detailed protocols for key assays. The comparative data presented herein serves as an example of how to structure and interpret the results to identify promising candidates with a higher probability of success in preclinical and clinical development. The ultimate goal is to select compounds that not only exhibit potent biological activity but also possess the optimal ADME and safety profiles necessary to become effective therapeutic agents.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 6-Alkoxy-Nicotinic Acid Derivatives in Drug Discovery
Introduction
The nicotinic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution at the 6-position of the pyridine ring with an alkoxy group, such as the 2-methoxyethoxy moiety, offers a versatile platform for modulating the physicochemical and pharmacological properties of the resulting compounds. This guide provides a comprehensive comparison of the in vitro and in vivo studies of compounds derived from 6-alkoxy-nicotinaldehydes and their analogs. While specific public domain data on derivatives of 6-(2-Methoxyethoxy)nicotinaldehyde is limited, this guide will focus on structurally related compounds, particularly 6-alkoxy-nicotinic acid derivatives, to provide researchers, scientists, and drug development professionals with a thorough understanding of their evaluation and potential applications. The principles and methodologies discussed herein are directly applicable to the preclinical assessment of novel compounds originating from the 6-(2-Methoxyethoxy)nicotinaldehyde scaffold.
The Rationale for 6-Alkoxy Substitution
The introduction of an alkoxy group at the 6-position of the nicotinic acid core can significantly influence a compound's drug-like properties. The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility and facilitating interactions with biological targets. Furthermore, the nature of the alkyl chain allows for fine-tuning of lipophilicity, which is a critical parameter for membrane permeability and overall pharmacokinetic behavior. The aldehyde functionality at the 3-position serves as a versatile synthetic handle for the elaboration into a wide array of derivatives, enabling the exploration of structure-activity relationships (SAR).
In Vitro Evaluation: A Stepwise Approach to Characterizing Compound Activity
The initial assessment of novel compounds invariably begins with a battery of in vitro assays designed to determine their biological activity, mechanism of action, and potential liabilities.
Primary Screening: Target Engagement and Cellular Effects
The first step is to assess the compound's ability to interact with its intended biological target and elicit a cellular response.
-
Biochemical Assays: For compounds designed as enzyme inhibitors, such as kinase inhibitors, biochemical assays are paramount. These assays directly measure the interaction between the compound and the purified enzyme. For instance, the inhibitory concentration (IC50) is a key metric determined in these assays. A lower IC50 value indicates a more potent inhibitor.
-
Cell-Based Assays: These assays are crucial for understanding a compound's activity in a more physiologically relevant context. They can measure a variety of endpoints, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. For example, the MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Table 1: Illustrative In Vitro Activity of a Hypothetical 6-Alkoxy-Nicotinic Acid Derivative (Compound A)
| Assay Type | Target/Cell Line | Endpoint Measured | Result (IC50/EC50) |
| Biochemical Assay | Kinase X | % Inhibition | 50 nM |
| Cell Viability Assay | Cancer Cell Line Y | Cell Viability | 1 µM |
| Apoptosis Assay | Cancer Cell Line Y | Caspase 3/7 Activity | 1.5 µM |
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Mechanism of Action and Pathway Analysis
Once a compound demonstrates promising activity, the next step is to elucidate its mechanism of action.
-
Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. It can be used to assess the modulation of signaling pathways by observing changes in the phosphorylation status or expression levels of key proteins.
-
Kinase Profiling: For kinase inhibitors, it is essential to assess their selectivity by screening them against a panel of kinases. This helps to identify potential off-target effects and provides a more comprehensive understanding of the compound's biological activity.
In Vivo Evaluation: Assessing Efficacy and Safety in a Living System
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics (PK), and safety in a whole organism.
Pharmacokinetic Studies: What the Body Does to the Drug
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] These parameters determine the drug's concentration at the target site and the duration of its effect.
Table 2: Representative Pharmacokinetic Parameters of AMOP-H-OH Analogs [2]
| Compound | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| AMOP-H-OH | Intravenous | 150 | 0.1 | 300 | 2.5 |
| Analog 10 | Oral | 80 | 1.0 | 450 | 4.0 |
| Analog 12 | Oral | 120 | 0.5 | 600 | 3.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocol: Oral Bioavailability Study in Rodents
-
Animal Dosing: Administer the compound to a cohort of rodents (e.g., mice or rats) via oral gavage. A parallel cohort receives the compound via intravenous injection to determine the absolute bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalytical Method: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic and Efficacy Studies: What the Drug Does to the Body
These studies are designed to demonstrate that the compound has the desired therapeutic effect in a relevant disease model.
-
Xenograft Models: In oncology research, human tumor cells are implanted into immunocompromised mice to create a xenograft model. The test compound is then administered to these mice, and its effect on tumor growth is monitored over time. A significant reduction in tumor volume compared to the vehicle-treated control group indicates efficacy. For example, a study on a non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b, showed significant suppression of tumor growth in a xenograft model of lung cancer.[3]
-
Behavioral Models: For compounds targeting the central nervous system, such as the nicotinic ligand AMOP-H-OH, behavioral models are employed to assess their efficacy. The forced swim test is a common model used to evaluate the antidepressant-like effects of a compound.[4]
Visualizing the Drug Discovery Workflow
The following diagram illustrates the typical workflow for the in vitro and in vivo evaluation of novel compounds.
Caption: A simplified workflow for preclinical drug discovery.
Comparative Analysis and Future Directions
The data presented for structurally similar compounds highlight the importance of a multi-faceted evaluation approach. For instance, the high in vitro potency of a compound does not always translate to in vivo efficacy, often due to poor pharmacokinetic properties. The case of AMOP-H-OH and its analogs demonstrates how subtle structural modifications can significantly impact both in vitro activity and in vivo disposition.[2]
Future research on derivatives of 6-(2-Methoxyethoxy)nicotinaldehyde should focus on establishing a clear SAR to optimize both on-target potency and drug-like properties. A systematic approach, combining robust in vitro assays with well-designed in vivo studies, will be critical for identifying promising clinical candidates from this chemical series.
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In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. (2022). MDPI. Retrieved from [Link]
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Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - ResearchGate. (n.d.). Retrieved from [Link]
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Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. (n.d.). Retrieved from [Link]
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Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
